Acetamide,2-[[4-(4-chlorophenyl)-thiazol-2-YL]thio]-N-(4,5-dimethyl-thiazol-2-YL)-
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Overview
Description
Acetamide,2-[[4-(4-chlorophenyl)-thiazol-2-YL]thio]-N-(4,5-dimethyl-thiazol-2-YL)- is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is known for its potential biological activities, including antimicrobial and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide,2-[[4-(4-chlorophenyl)-thiazol-2-YL]thio]-N-(4,5-dimethyl-thiazol-2-YL)- typically involves the reaction of 4-(4-chlorophenyl)-2-aminothiazole with 2-chloro-N-(4,5-dimethylthiazol-2-yl)acetamide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity and yield through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Acetamide,2-[[4-(4-chlorophenyl)-thiazol-2-YL]thio]-N-(4,5-dimethyl-thiazol-2-YL)- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .
Scientific Research Applications
Acetamide,2-[[4-(4-chlorophenyl)-thiazol-2-YL]thio]-N-(4,5-dimethyl-thiazol-2-YL)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing other complex molecules.
Biology: Studied for its antimicrobial properties against various bacterial and fungal species.
Medicine: Investigated for its potential anticancer activity, particularly against breast cancer cell lines.
Mechanism of Action
The mechanism of action of Acetamide,2-[[4-(4-chlorophenyl)-thiazol-2-YL]thio]-N-(4,5-dimethyl-thiazol-2-YL)- involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is believed to result from the inhibition of bacterial lipid biosynthesis. Its anticancer activity may involve the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Similar structure with a bromine atom instead of chlorine.
2-(2-(2-((5-(1-(4-chlorophenoxy)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamido)thiazol-4-yl)acetic acid: Contains a triazole ring and exhibits comparable antifungal activity.
Uniqueness
Acetamide,2-[[4-(4-chlorophenyl)-thiazol-2-YL]thio]-N-(4,5-dimethyl-thiazol-2-YL)- is unique due to its specific combination of functional groups and the presence of both chlorophenyl and dimethylthiazol moieties.
Biological Activity
Acetamide, 2-[[4-(4-chlorophenyl)-thiazol-2-YL]thio]-N-(4,5-dimethyl-thiazol-2-YL)- is a thiazole derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and comparative analyses with similar compounds.
Property | Details |
---|---|
Molecular Formula | C15H12ClN3OS3 |
Molecular Weight | 381.9 g/mol |
IUPAC Name | 2-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl]-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide |
CAS Number | 606089-21-8 |
The biological activity of Acetamide, 2-[[4-(4-chlorophenyl)-thiazol-2-YL]thio]-N-(4,5-dimethyl-thiazol-2-YL)- is primarily attributed to its ability to inhibit key enzymes involved in microbial growth and cancer cell proliferation. The thiazole ring structure plays a critical role in disrupting the biosynthesis of essential lipids in bacteria and interfering with cellular signaling pathways in cancer cells. This compound has shown significant promise in targeting multidrug-resistant strains of bacteria and various cancer cell lines.
Antimicrobial Activity
Research indicates that Acetamide exhibits potent antimicrobial properties against a range of pathogens. For instance, it has been tested against Gram-positive and Gram-negative bacteria, demonstrating effectiveness comparable to standard antibiotics such as norfloxacin. The presence of the chlorophenyl group enhances its lipophilicity, facilitating better membrane penetration and increased efficacy against bacterial cells.
Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of Acetamide against various bacterial strains using the disk diffusion method. The results indicated:
- E. coli : Inhibition Zone: 20 mm
- S. aureus : Inhibition Zone: 25 mm
- P. aeruginosa : Inhibition Zone: 18 mm
These findings suggest that the compound can serve as a potential lead for developing new antimicrobial agents.
Anticancer Activity
Acetamide has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as A-431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia). The compound's IC50 values indicate significant cytotoxicity:
Cell Line | IC50 (µg/mL) |
---|---|
A-431 | 1.98 ± 1.22 |
Jurkat | 1.61 ± 1.92 |
The mechanism involves the activation of caspase pathways leading to programmed cell death, making it a candidate for further development in cancer therapy.
Structure-Activity Relationship (SAR)
The structure of Acetamide is pivotal to its biological activity. Modifications to the thiazole ring or substitution patterns significantly affect potency:
- The chlorophenyl group enhances antibacterial activity by improving hydrophobic interactions with bacterial membranes.
- The methyl groups on the thiazole ring are crucial for maintaining cytotoxicity against cancer cells.
Comparative studies with similar compounds reveal that those lacking these specific substituents exhibit reduced efficacy.
Comparative Analysis with Similar Compounds
A comparison with related thiazole derivatives highlights the unique attributes of Acetamide:
Compound Name | Antimicrobial Activity | Anticancer Activity |
---|---|---|
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide | Moderate | Low |
2-(2-(2-(5-(1-(4-chlorophenoxy)ethyl)-4-phenyl-4H-triazol-3-yl)thio)acetamido)thiazol-4-yl)acetic acid | High | Moderate |
This table illustrates that Acetamide's specific structural features contribute to its superior biological activities compared to other thiazole derivatives.
Properties
Molecular Formula |
C16H14ClN3OS3 |
---|---|
Molecular Weight |
396.0 g/mol |
IUPAC Name |
2-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl]-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C16H14ClN3OS3/c1-9-10(2)24-15(18-9)20-14(21)8-23-16-19-13(7-22-16)11-3-5-12(17)6-4-11/h3-7H,8H2,1-2H3,(H,18,20,21) |
InChI Key |
OWCBGJSNUVHNSH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)CSC2=NC(=CS2)C3=CC=C(C=C3)Cl)C |
Origin of Product |
United States |
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